4-[(Piperidin-1-yl)methyl]piperidin-4-ol
Description
4-[(Piperidin-1-yl)methyl]piperidin-4-ol is a bicyclic amine featuring a piperidine core substituted with a hydroxymethyl-piperidine group. This structure confers unique physicochemical properties, including moderate hydrophilicity due to the hydroxyl group and steric bulk from the piperidinylmethyl substituent. The compound’s dual piperidine moieties make it a versatile scaffold in medicinal chemistry, particularly in targeting neurotransmitter receptors and enzymes .
Properties
IUPAC Name |
4-(piperidin-1-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c14-11(4-6-12-7-5-11)10-13-8-2-1-3-9-13/h12,14H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHAGNDXYZLCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2(CCNCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Piperidin-1-yl)methyl]piperidin-4-ol typically involves the reaction of piperidine with formaldehyde and subsequent reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 4-position undergoes selective oxidation:
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Catalytic oxidation : Using CrO₃ or KMnO₄ converts the hydroxyl group to a ketone.
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Enzymatic oxidation : Cytochrome P450 enzymes mediate metabolic oxidation in vivo, forming 4-oxopiperidine derivatives .
Oxidation Pathways
| Substrate | Oxidizing Agent | Product | Application |
|---|---|---|---|
| 4-[(Piperidin-1-yl)methyl]piperidin-4-ol | CrO₃/H₂SO₄ | 4-[(Piperidin-1-yl)methyl]piperidin-4-one | Intermediate for PKB inhibitors |
Reduction Reactions
The hydroxypiperidine moiety can be reduced to modify stereochemistry or stabilize the ring:
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Catalytic hydrogenation : Pd/C or Raney Ni reduces ketones to secondary alcohols.
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Borane-THF complex : Selectively reduces imines or carbonyls without affecting ether linkages.
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution:
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Tosylation : Treatment with tosyl chloride forms a tosylate intermediate, enabling displacement by amines or thiols .
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Mitsunobu reaction : Converts hydroxyl to ethers using DIAD and triphenylphosphine .
Example
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Tosylation | TsCl, pyridine | 4-[(Piperidin-1-yl)methyl]piperidin-4-tosylate | 82% |
Amide and Carbamate Formation
The secondary amine in the piperidine ring reacts with acylating agents:
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Carboxamides : 4-Chlorobenzoyl chloride forms amides, improving metabolic stability .
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Boc protection : tert-Butyl dicarbonate (Boc₂O) protects the amine during synthesis .
Synthetic Route
Metabolic and Biological Reactions
In vivo, the compound undergoes:
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N-Dealkylation : Cleavage of the (piperidin-1-yl)methyl group by liver enzymes .
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Glucuronidation : Conjugation at the hydroxyl group enhances excretion .
Key Metabolites
| Metabolite | Enzyme Responsible | Bioactivity |
|---|---|---|
| 4-Hydroxypiperidine | CYP3A4 | Inactive |
| N-Desmethyl derivative | Flavin monooxygenases | Potential antagonist |
Complexation and Chelation
The hydroxyl and amine groups coordinate with metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes for catalytic applications .
Comparative Reactivity
| Reaction Type | Reactivity Ranking (1 = Low, 5 = High) | Notes |
|---|---|---|
| Oxidation | 4 | Selective for 4-OH |
| N-Alkylation | 3 | Steric hindrance from methyl group |
| Amide formation | 5 | High yield with acyl chlorides |
Scientific Research Applications
4-[(Piperidin-1-yl)methyl]piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(Piperidin-1-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Receptor Affinity
Aromatic Substituents vs. Piperidinylmethyl Groups
Compounds such as 4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol () demonstrate that aromatic substituents (e.g., indole, benzofuran) enhance dopamine D2 receptor affinity and selectivity. However, replacing aromatic systems with aliphatic groups like (piperidin-1-yl)methyl reduces D2 binding affinity but may improve metabolic stability due to reduced π-π interactions .
Key Example :
Substituent Effects on Enzymatic Interactions
Molecular Docking and Hydrophobic Interactions In studies targeting Toxoplasma gondii ME49 TgAPN2 (), analogs like LAS_52160953 (1-methyl-4-((3,4,5-trimethylphenoxy)methyl)piperidin-4-ol) form hydrogen bonds with Tyr914 and hydrophobic contacts with residues such as Asp920 and Leu1372. The (piperidin-1-yl)methyl group in the target compound may occupy a similar pocket but with fewer hydrogen-bonding opportunities, relying more on van der Waals interactions .
Comparison Table :
Solubility and Bioavailability
Pharmacokinetic and Toxicity Profiles
Metabolic Stability
Sulfonyl-containing analogs like 1-(4-chlorobenzenesulfonyl)-4-[(pyrrolidin-1-yl)methyl]piperidin-4-ol () exhibit increased metabolic stability due to electron-withdrawing sulfonyl groups. The target compound’s lack of such groups may necessitate structural optimization to resist cytochrome P450 oxidation .
Toxicity Considerations
- The target compound’s simpler structure may reduce off-target effects but requires empirical validation .
Biological Activity
4-[(Piperidin-1-yl)methyl]piperidin-4-ol is a piperidine derivative that has garnered attention for its potential biological activities. Piperidine compounds are widely recognized in medicinal chemistry for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a piperidine ring structure, which is known for its ability to interact with various biological targets. The presence of hydroxyl and piperidinyl groups enhances its potential for bioactivity.
Anticancer Activity
Research indicates that piperidine derivatives, including this compound, may act as histone deacetylase (HDAC) inhibitors. HDACs are crucial in regulating gene expression and have been validated as targets in cancer therapy. In studies, compounds similar to this derivative showed significant inhibition rates against HDACs, particularly HDAC6, which is often overexpressed in various cancers .
Antimicrobial Activity
Piperidine-based compounds have demonstrated significant antimicrobial properties. The ability of these compounds to inhibit bacterial growth has been documented, with specific derivatives exhibiting potent antibacterial effects against both gram-positive and gram-negative bacteria. For instance, modifications in the piperidine structure can lead to enhanced activity against resistant bacterial strains .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, including acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .
- Receptor Modulation : Piperidine derivatives often interact with neurotransmitter receptors and ion channels, influencing synaptic transmission and neuronal excitability .
- Gene Regulation : As an HDAC inhibitor, it may alter gene expression profiles associated with cell cycle regulation and apoptosis in cancer cells .
Case Studies
Several studies have highlighted the biological activity of piperidine derivatives:
- Histone Deacetylase Inhibition : A study synthesized a series of hydroxamic acid-based compounds that included piperidine derivatives and evaluated their inhibitory effects on HDACs. Compounds exhibited over 90% inhibition at concentrations as low as 1 μM .
- Antibacterial Screening : Another investigation assessed the antibacterial efficacy of synthesized piperidine compounds against multiple bacterial strains, demonstrating promising results that warrant further exploration into structure-activity relationships (SAR) for optimizing antimicrobial properties .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
